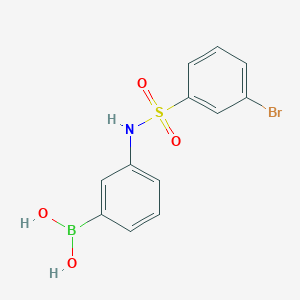

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid

Beschreibung

Molecular Architecture and Bonding Patterns

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₂H₁₁BBrNO₄S with a molecular weight of 356.00 grams per mole, reflecting its substantial structural complexity. The molecule consists of three primary structural components: a phenylboronic acid unit, a sulfonamide linkage, and a brominated phenyl ring system.

The central structural feature comprises a boron atom connected to a hydroxyl group and an aromatic ring system, characteristic of boronic acid derivatives. The boronic acid functional group exhibits trigonal planar geometry around the boron center, with bond lengths typically ranging from 1.35 to 1.38 Angstroms for boron-oxygen bonds in tricoordinate boronic acids. The carbon-boron bond length, approximately 1.55 to 1.59 Angstroms, represents a slightly longer bond compared to typical carbon-carbon single bonds due to the different electronegativity and orbital characteristics of boron.

The sulfonamide functional group serves as a crucial linker between the two aromatic ring systems, contributing significantly to the molecule's overall conformational flexibility and reactivity profile. This moiety contains sulfur in the +6 oxidation state, bonded to two oxygen atoms and one nitrogen atom, creating a tetrahedral geometry around the sulfur center. The presence of the sulfonamide group enhances the compound's potential biological activity and provides additional sites for intermolecular interactions through hydrogen bonding mechanisms.

The brominated phenyl ring represents the third major structural component, with the bromine substituent positioned at the meta position relative to the sulfonamide attachment point. The bromine atom, with its substantial atomic radius and electronegativity, significantly influences the electronic distribution within the aromatic system and affects the overall molecular dipole moment. The spatial arrangement of these three components creates a molecule with considerable conformational complexity and multiple sites for potential chemical modification or biological interaction.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁BBrNO₄S | |

| Molecular Weight | 356.00 g/mol | |

| Melting Point | 97-100°C | |

| Boiling Point | 553.9°C at 760 mmHg | |

| Density | 1.71 g/cm³ | |

| Flash Point | 288.8°C |

Eigenschaften

IUPAC Name |

[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQSIDSDMAZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BBrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657160 | |

| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-31-1 | |

| Record name | B-[3-[[(3-Bromophenyl)sulfonyl]amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(3-(3-Bromophenylsulfonamido)phenyl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

This compound belongs to the class of boronic acids, which are known for their unique ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the bromophenyl and sulfonamide groups enhances its reactivity and potential biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines indicate a moderate to high level of efficacy, suggesting that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit these enzymes suggests potential applications in treating cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Reversible Binding : The boronic acid moiety allows for reversible binding to target biomolecules, facilitating interactions with proteins and enzymes.

- Disruption of Cellular Functions : By inhibiting key enzymes involved in metabolic pathways, the compound can disrupt normal cellular functions, leading to antibacterial or anticancer effects.

- Inhibition of Cell Signaling Pathways : It may interfere with specific signaling pathways critical for cell survival and proliferation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various boronic acids, including this compound, against E. coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 6.50 mg/mL .

- Cytotoxic Effects on Cancer Cells : In another study, the compound was tested against MCF-7 cells, revealing an IC50 value of 18.76 µg/mL. This suggests a strong potential for further development as an anticancer agent .

Data Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

Key Substituent Effects:

- Bromine Atom : The electron-withdrawing nature of bromine increases the electrophilicity of the boron atom, enhancing its ability to form reversible covalent bonds with diols or nucleophilic residues in enzymes. This contrasts with electron-donating groups (e.g., methoxy in ) that reduce boron’s electrophilicity .

Comparison Table: Substituent Effects on Boronic Acids

Enzyme Inhibition:

- β-Lactamase Inhibition : Triazole-substituted boronic acids () exhibit Ki values comparable to phenyl boronic acids but with improved MICs due to optimized solubility. The bromophenylsulfonamido derivative’s bulkier structure may hinder binding to narrow active sites (e.g., AmpC β-lactamase) compared to smaller analogs like 3-nitrophenyl boronic acid () .

- Tubulin Polymerization : Boronic acid-containing cis-stilbenes () show IC₅₀ values of ~21–22 μM. The rigid stilbene scaffold enhances activity, whereas the flexible sulfonamido group in the target compound may reduce efficacy unless conjugated to a rigid backbone .

Diagnostic Accuracy:

- Phenyl boronic acid outperforms aminophenylboronic acid (APBA) in differentiating KPC producers from ESBLs due to its optimal balance of binding affinity and solubility (). The bromophenylsulfonamido derivative’s enhanced H-bonding may further improve specificity .

Solubility and Stability

- Precipitation Issues : Bulky or hydrophobic boronic acids (e.g., pyren-1-yl boronic acid in ) precipitate in RPMI media, limiting assay reliability. The sulfonamido group in the target compound likely mitigates this issue through improved polarity .

- Boronate Ester Stability : Steric hindrance from the bromophenylsulfonamido group may destabilize cyclic boronate esters with diols compared to unsubstituted phenyl boronic acid (). However, electrostatic interactions from the sulfonamido group could compensate .

Vorbereitungsmethoden

Sulfonamide Formation

- Starting materials: 3-bromobenzenesulfonyl chloride and 3-aminophenylboronic acid or its protected derivatives.

- Reaction: Nucleophilic substitution where the amine group of 3-aminophenylboronic acid attacks the sulfonyl chloride, forming the sulfonamide bond.

- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize the HCl byproduct.

- Outcome: Formation of this compound or its protected ester forms.

Introduction of Boronic Acid Group

Two main synthetic routes are used for installing the boronic acid moiety on the phenyl ring:

-

- Directed ortho-lithiation of the aryl amine or sulfonamide intermediate using n-butyllithium at low temperatures (-78 °C).

- Subsequent reaction with trialkyl borates (e.g., trimethyl borate) to form boronate esters.

- Hydrolysis under acidic conditions to yield the boronic acid.

Palladium-Catalyzed Borylation:

- Use of aryl halide precursors (such as bromides or triflates) in Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron.

- This method allows for mild conditions and good functional group tolerance.

- Final hydrolysis or transesterification to afford the boronic acid.

Purification and Characterization

- Purification: Column chromatography or recrystallization is employed to isolate the boronic acid in pure form.

- Characterization: NMR (1H, 13C, 11B), IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.

Detailed Research Findings and Synthetic Examples

While specific literature on the exact compound is limited, synthetic strategies for similar sulfonamido phenylboronic acids and bromophenylboronic acids provide a reliable framework.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonamide formation | 3-bromobenzenesulfonyl chloride, 3-aminophenylboronic acid, base (Et3N), DCM/THF | Forms sulfonamide bond; mild conditions preserve boronic acid functionality if present or protected. |

| 2 | Directed lithiation/borylation | n-Butyllithium, trimethyl borate, -78 °C, acidic hydrolysis | Lithiation on aromatic ring followed by boronation; suitable for unprotected amines or sulfonamides. |

| 3 | Pd-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent, mild temperature | Alternative to lithiation; useful for halogenated aromatic precursors. |

| 4 | Deprotection and purification | Acidic workup, chromatography | Yields the free boronic acid with sulfonamido substitution intact. |

Notes on Synthetic Challenges and Considerations

- Functional Group Compatibility: The sulfonamide group is generally stable under lithiation and borylation conditions, but protection strategies may be required if sensitive groups are present.

- Regioselectivity: Directed ortho-lithiation ensures selective borylation adjacent to directing groups such as amines or sulfonamides.

- Handling Boronic Acids: Boronic acids can form cyclic anhydrides (boroxines) or complex with solvents; careful control of moisture and pH is essential.

- Use of Protecting Groups: Pinacol boronate esters are often employed as stable intermediates before hydrolysis to the free acid.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfonamide formation | Sulfonyl chloride + amine, base, DCM/THF | Straightforward, high yield | Requires pure amine and sulfonyl chloride |

| Directed lithiation/borylation | n-BuLi, trimethyl borate, low temp, acid hydrolysis | High regioselectivity, versatile | Sensitive to moisture, requires low temp |

| Pd-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base | Mild conditions, functional group tolerance | Requires Pd catalyst, sometimes costly |

| Pinacol boronate ester intermediate | Protection of boronic acid as pinacol ester | Stable intermediate, easy purification | Additional steps for deprotection |

Q & A

Q. What are the established synthetic routes for (3-(3-Bromophenylsulfonamido)phenyl)boronic acid, and what key factors influence yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

Sulfonamide Formation : Reacting 3-bromobenzenesulfonyl chloride with 3-aminophenylboronic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Boronic Acid Protection/Deprotection : Protecting the boronic acid group as a pinacol ester during sulfonamide formation to prevent side reactions, followed by deprotection using mild acidic conditions (e.g., HCl in THF) .

Q. Critical Factors :

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is essential to remove unreacted sulfonyl chloride or amine byproducts .

- Moisture Sensitivity : Boronic acids are prone to hydrolysis; reactions should be conducted under inert atmospheres (N₂/Ar) .

- Yield Optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for potential side-reaction suppression in boronic acid intermediates .

Q. How should researchers characterize the compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- LC-MS/MS : Quantifies purity and detects trace impurities (e.g., hydrolyzed boronic acid or residual solvents) .

- X-ray Crystallography : Resolves crystal structure to confirm substituent positions and hydrogen-bonding networks (critical for reactivity studies) .

Advanced Research Questions

Q. What mechanistic considerations are critical when employing this compound in Suzuki-Miyaura cross-couplings?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred for sterically hindered substrates due to their tolerance for bulky groups .

- Base Effects : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures facilitate transmetallation, while avoiding strong bases (e.g., NaOH) prevents boronic acid decomposition .

- Solvent Optimization : Dioxane/water mixtures (4:1) enhance solubility of both aryl halides and boronic acids .

- Competitive Side Reactions : The bromine substituent may undergo unintended nucleophilic substitution; using mild conditions (≤80°C) minimizes this .

Reference Case : A study showed that electron-withdrawing groups (e.g., -SO₂NH-) increase the electrophilicity of the boronic acid, accelerating transmetallation but requiring precise stoichiometry to avoid overcoupling .

Q. How does the electronic nature of substituents affect the compound's reactivity in nucleophilic additions?

Methodological Answer:

- Boronic Acid Lewis Acidity : The electron-withdrawing -SO₂NH- and -Br groups enhance the boron atom's electrophilicity, favoring coordination to nucleophiles (e.g., diols or amines) .

- pH-Dependent Binding : At physiological pH (7.4), the boronic acid forms a tetrahedral boronate complex with diols (e.g., sialic acid), enabling applications in targeted drug delivery .

- Steric Effects : The 3-bromo substituent may hinder access to the boron center, necessitating bulky ligand systems (e.g., triphenylphosphine) in catalytic reactions .

Example : In tubulin polymerization inhibition, the boronic acid’s electronic profile (enhanced by -Br and -SO₂NH-) increases binding affinity to β-tubulin’s GTP pocket, as shown in comparative IC₅₀ assays .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to quantify genotoxic impurities (e.g., residual boronic acid derivatives), which may artificially inflate or suppress activity .

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and solvent systems (DMSO concentration ≤1% to avoid cytotoxicity) .

- Comparative Analysis : Apply COMPARE algorithms to correlate activity patterns with structural analogs, identifying substituent-specific effects .

Case Study : A study on tubulin inhibitors found that discrepancies in IC₅₀ values (0.48–2.1 μM) arose from variations in cell line permeability; using fluorescence polarization assays in cell-free systems resolved these inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.